Cas no 2227742-39-2 ((2S)-4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-amine)

(2S)-4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-amine 化学的及び物理的性質
名前と識別子
-
- (2S)-4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-amine
- EN300-1918871
- 2227742-39-2
-
- インチ: 1S/C12H16BrNO2/c1-8(14)2-3-9-6-10(13)12-11(7-9)15-4-5-16-12/h6-8H,2-5,14H2,1H3/t8-/m0/s1
- InChIKey: YJGXCGAQDHKPLG-QMMMGPOBSA-N
- SMILES: BrC1=CC(=CC2=C1OCCO2)CC[C@H](C)N
計算された属性
- 精确分子量: 285.03644g/mol
- 同位素质量: 285.03644g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 227
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.5Ų
- XLogP3: 2.4
(2S)-4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1918871-0.05g |
(2S)-4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-amine |
2227742-39-2 | 0.05g |
$1709.0 | 2023-09-17 | ||
Enamine | EN300-1918871-2.5g |
(2S)-4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-amine |
2227742-39-2 | 2.5g |
$3988.0 | 2023-09-17 | ||
Enamine | EN300-1918871-0.5g |
(2S)-4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-amine |
2227742-39-2 | 0.5g |
$1954.0 | 2023-09-17 | ||
Enamine | EN300-1918871-10.0g |
(2S)-4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-amine |
2227742-39-2 | 10g |
$8749.0 | 2023-05-23 | ||
Enamine | EN300-1918871-1g |
(2S)-4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-amine |
2227742-39-2 | 1g |
$2035.0 | 2023-09-17 | ||
Enamine | EN300-1918871-1.0g |
(2S)-4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-amine |
2227742-39-2 | 1g |
$2035.0 | 2023-05-23 | ||
Enamine | EN300-1918871-0.1g |
(2S)-4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-amine |
2227742-39-2 | 0.1g |
$1791.0 | 2023-09-17 | ||
Enamine | EN300-1918871-0.25g |
(2S)-4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-amine |
2227742-39-2 | 0.25g |
$1872.0 | 2023-09-17 | ||
Enamine | EN300-1918871-5.0g |
(2S)-4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-amine |
2227742-39-2 | 5g |
$5900.0 | 2023-05-23 | ||
Enamine | EN300-1918871-5g |
(2S)-4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-amine |
2227742-39-2 | 5g |
$5900.0 | 2023-09-17 |
(2S)-4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-amine 関連文献
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
(2S)-4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-amineに関する追加情報
Compound CAS No. 2227742-39-2: (2S)-4-(8-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Butan-2-Amine
The compound with CAS No. 2227742-39-2, known as (2S)-4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-amine, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of benzodioxins, which are known for their unique structural features and potential bioactivity. The benzodioxin moiety in this molecule contributes to its stability and ability to interact with biological systems, making it a promising candidate for drug development.
Recent studies have highlighted the importance of chiral centers in organic compounds, particularly in drug design. The (S)-configuration at the second carbon of the butanamine backbone in this compound plays a critical role in determining its pharmacokinetic properties and biological activity. Researchers have demonstrated that this stereochemistry enhances the molecule's ability to bind to specific receptors, potentially leading to improved therapeutic outcomes.
The 8-bromo substitution on the benzodioxin ring adds another layer of complexity to this compound's structure. Bromine substitution is often associated with increased lipophilicity and improved permeability across biological membranes. This feature makes (S)-4-(8-bromo...amine) an attractive candidate for targeting diseases where drug delivery across cellular barriers is a challenge.
One of the most exciting developments involving this compound is its potential application in neurodegenerative diseases. Preclinical studies have shown that (S)-4-(8-bromo...amine) exhibits neuroprotective properties by modulating key signaling pathways involved in neuronal survival and synaptic plasticity. These findings suggest that the compound could be a lead molecule for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its therapeutic potential, the synthesis of (S)-4-(8-bromo...amine) has been optimized through advanced organic chemistry techniques. Researchers have developed efficient asymmetric synthesis methods that allow for high-yield production of the (S)-enantiomer, ensuring scalability for potential clinical trials.
Another area of interest is the compound's interaction with membrane-bound receptors. Studies using X-ray crystallography and molecular docking have provided insights into how (S)-4-(8-bromo...amine) binds to its target proteins. These structural insights are crucial for further optimization of the molecule's efficacy and selectivity.
Furthermore, recent advancements in computational chemistry have enabled researchers to predict the ADME (Absorption, Distribution, Metabolism, Excretion) properties of (S)-4-(8-bromo...amine) with greater accuracy. These predictions suggest that the compound has favorable pharmacokinetic profiles, making it suitable for oral administration.
The development of (S)-4-(8-bromo...amine) also underscores the importance of interdisciplinary collaboration in modern drug discovery. By integrating expertise from organic chemistry, pharmacology, and computational sciences, researchers have been able to advance this compound from a synthetic curiosity to a promising therapeutic agent.
In conclusion, CAS No. 2227742-39-2 represents a significant advancement in medicinal chemistry. Its unique structure, combined with cutting-edge research findings, positions it as a leading candidate for addressing unmet medical needs in neurodegenerative disorders and other therapeutic areas. As research continues to unfold, this compound holds immense potential for transforming patient care through innovative drug development.
2227742-39-2 ((2S)-4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-amine) Related Products
- 1396767-11-5(N-[(4-phenyloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide)
- 2680572-74-9(2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2,2,2-trifluoroacetamido)acetic acid)
- 1361544-42-4(3-Amino-2-(2,3,5-trichlorophenyl)pyridine-6-acetic acid)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 1707375-94-7((4-fluorophenyl)-[5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanamine)
- 1806407-35-1(Ethyl 3-(3-chloropropyl)-5-hydroxybenzoate)
- 1805420-15-8(Methyl 5-(difluoromethyl)-3-iodo-2-methylpyridine-4-acetate)
- 6761-70-2(2,3-Dihydro-1,4-benzodioxine-6-carbonyl Chloride)
- 58138-79-7(2,6-Diiodopyrazine)
- 940844-85-9(2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide)




